molecular formula C14H26O B14382933 Tetradec-5-YN-2-OL CAS No. 88723-05-1

Tetradec-5-YN-2-OL

Cat. No.: B14382933
CAS No.: 88723-05-1
M. Wt: 210.36 g/mol
InChI Key: QQZMTYJFNOCWCE-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Long-Chain Alkynols

Tetradec-5-yn-2-ol belongs to the family of long-chain alkynols, which are organic compounds characterized by a long carbon chain containing both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne functionality). The specific structure of this compound features a fourteen-carbon chain with a triple bond at the fifth carbon and a hydroxyl group at the second carbon. This unique arrangement of functional groups imparts specific chemical reactivity and physical properties to the molecule.

Long-chain alkynols are notable for their bifunctionality. The hydroxyl group can undergo reactions typical of alcohols, such as esterification and oxidation, while the alkyne group can participate in a variety of addition reactions, including hydrogenation and halogenation, as well as coupling reactions. vulcanchem.com The presence of both functionalities in a single molecule makes them valuable intermediates in the synthesis of more complex molecules. For instance, a related compound, tetradec-5-yn-1-ol, serves as a precursor in the synthesis of insect sex pheromones. vulcanchem.com

The physical and chemical properties of these compounds are influenced by the interplay between the nonpolar carbon chain and the polar hydroxyl group. While specific experimental data for this compound is not widely available, its properties can be inferred from similar long-chain alkynols.

PropertyDescription/Value (Predicted/Inferred)
Molecular FormulaC₁₄H₂₆O
Molecular Weight210.36 g/mol
Physical StateLikely a liquid at room temperature
SolubilityExpected to be soluble in organic solvents and sparingly soluble in water
Key Functional GroupsSecondary alcohol (-OH), Internal alkyne (-C≡C-)

Significance of Alkynol Motifs in Advanced Organic Synthesis and Materials Science Research

The alkynol motif is of considerable importance in both advanced organic synthesis and materials science. Alkynes, in general, are regarded as versatile building blocks in organic chemistry, capable of being transformed into a wide array of other functional groups. masterorganicchemistry.comfastercapital.com

In the realm of advanced organic synthesis , the utility of alkynol motifs is multifaceted:

Building Blocks for Complex Molecules: The dual functionality of alkynols allows for sequential or orthogonal chemical modifications, providing a pathway to complex molecular architectures. They are used in the synthesis of natural products, pharmaceuticals, and other high-value chemicals. fastercapital.com For example, the partial reduction of the alkyne group can lead to either cis or trans alkenes, which are important structural motifs in many biologically active molecules. masterorganicchemistry.com

Click Chemistry: The alkyne group is a key participant in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. fastercapital.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, used to form triazoles.

Precursors to Heterocycles: Gold-catalyzed cycloisomerization of alkynol-based systems has emerged as a powerful tool for synthesizing various heterocyclic structures like furans and pyrans under mild conditions. mdpi.com

In materials science , the structural features of alkynol-derived motifs are leveraged to create materials with specific properties:

Rigid Linkers: The linear geometry of the alkyne group makes it an excellent component for creating rigid molecular linkers. These linkers are used to construct well-defined molecular architectures, such as molecular wires and other functional materials. Nonconjugated hydrocarbons, which can be synthesized from alkyne precursors, are used as mimics for benzene (B151609) rings in drug design and as linear linkers in materials science. researchgate.net

Functional Polymers: Alkynes can undergo polymerization to create polymers with interesting electronic and optical properties. fastercapital.com The presence of a hydroxyl group allows for further functionalization of these polymers.

Nanoarchitectonics: The principles of nanoarchitectonics involve the controlled assembly of atomic and molecular building blocks to create functional material systems. oup.com The defined structure and reactivity of alkynols make them suitable candidates for use in the bottom-up construction of complex nanomaterials. oup.com

Historical Development and Current Trends in Alkynol Chemistry Methodologies

The study of alkynol chemistry is intrinsically linked to the historical evolution of organic chemistry. The journey began with the early manipulations of natural substances and the mystical pursuits of alchemy. solubilityofthings.comnumberanalytics.com A significant turning point was Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be created from inorganic precursors, dismantling the theory of vitalism and paving the way for modern organic synthesis. solubilityofthings.comwikipedia.org

The development of reactions involving alkynes has a rich history. The alkylation of acetylide ions, a fundamental method for creating longer carbon chains, has been a cornerstone of alkyne chemistry. jove.comlibretexts.org This reaction involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide ion), which then reacts with an alkyl halide. jove.com

Historical Milestones in Alkynol-Related Chemistry:

EraKey DevelopmentsSignificance
19th CenturySynthesis of urea by Wöhler (1828). solubilityofthings.comwikipedia.org Proposal of the structure of benzene by Kekulé (1865). numberanalytics.com Development of Markovnikov's rule for addition to unsaturated bonds. wikipedia.orgFoundational principles of organic structure and reactivity were established.
Early 20th CenturyThe Favorskii reaction for the synthesis of propargyl alcohols from ketones and terminal alkynes. wikipedia.orgProvided a direct route to a class of alkynols.
Mid-20th CenturyDevelopment of catalytic hydrogenation methods, including Lindlar's catalyst for the stereoselective synthesis of cis-alkenes from alkynes. msu.eduEnabled precise control over the stereochemical outcome of alkyne reductions.
Late 20th CenturyEmergence of transition-metal catalysis, particularly with palladium, for cross-coupling reactions. solubilityofthings.comRevolutionized the construction of carbon-carbon bonds.

Current Trends in Alkynol Chemistry Methodologies:

The field continues to evolve, with current research focusing on efficiency, selectivity, and sustainability. solubilityofthings.com

Green Chemistry: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of water as a solvent, biocatalysts, and solvent-free reaction conditions to reduce waste and energy consumption. jchps.com

Advanced Catalysis: The development of novel catalysts, including gold complexes, organocatalysts, and photocatalysts, is a major trend. mdpi.comnumberanalytics.comacs.org Gold catalysts are particularly effective in activating alkynes for various transformations. acs.org

C-H Bond Activation: Strategies for the direct functionalization of C-H bonds are being actively pursued to create more efficient and atom-economical synthetic routes. solubilityofthings.commdpi.com

Automation and AI: The use of automation, robotics, and artificial intelligence is accelerating the discovery and optimization of new reactions and synthetic pathways. solubilityofthings.comnumberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88723-05-1

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

tetradec-5-yn-2-ol

InChI

InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-9,12-13H2,1-2H3

InChI Key

QQZMTYJFNOCWCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CCCC(C)O

Origin of Product

United States

Advanced Synthetic Methodologies for Tetradec 5 Yn 2 Ol and Its Analogues

Stereoselective and Asymmetric Synthesis of Alkynol Architectures

The precise control of stereochemistry is paramount in modern organic synthesis, particularly for biologically active molecules. The synthesis of chiral alkynols, which are versatile building blocks, necessitates sophisticated methods to establish defined three-dimensional arrangements at stereogenic centers. acs.org

Enantioselective Pathways for Chiral Alkynols

The creation of chiral propargylic alcohols, such as Tetradec-5-YN-2-OL, is a significant focus in asymmetric synthesis. acs.org These compounds serve as crucial intermediates for a wide array of more complex chiral molecules. acs.orgtandfonline.com Key strategies involve the asymmetric addition of terminal alkynes to prochiral aldehydes, a reaction that forms a carbon-carbon bond and a stereocenter simultaneously. organic-chemistry.org

One highly effective method involves the use of a zinc-based catalyst, Zn(OTf)₂, in conjunction with a chiral ligand. organic-chemistry.orgorganic-chemistry.org N-methylephedrine, an inexpensive and commercially available amino alcohol, has proven to be a particularly effective chiral additive in these reactions. acs.orgorganic-chemistry.org This system facilitates the direct coupling of various terminal alkynes with aldehydes under mild conditions, achieving high enantioselectivity with enantiomeric excesses (ee) often reaching up to 99%. acs.orgorganic-chemistry.org The reaction is robust, tolerating a range of solvents and even the presence of air and moisture. organic-chemistry.orgorganic-chemistry.org

Another approach utilizes a cooperative catalyst system, combining an amine, a metal salt (like CuI), and a Brønsted acid. This ternary system can achieve high levels of both diastereo- and enantioselectivity in the cross-aldol coupling of aldehydes and ynals. rsc.org The development of bifunctional zinc-based complexes has also provided an efficient route to chiral propargylic alcohols without the need for moisture-sensitive additives like Ti(OⁱPr)₄. tandfonline.com

Table 1: Examples of Enantioselective Alkynylation of Aldehydes

Aldehyde Alkyne Chiral Additive/Catalyst Enantiomeric Excess (ee) Reference
Cyclohexanecarboxaldehyde 4-phenyl-1-butyne N-methylephedrine / Zn(OTf)₂ 97% acs.org
Isovaleraldehyde Phenylacetylene N-methylephedrine / Zn(OTf)₂ 99% acs.org
Benzaldehyde Phenylacetylene Bifunctional Zinc-based Complex up to 88% tandfonline.com

This table is interactive and represents selected data from the cited sources.

Diastereoselective Control in this compound Related Syntheses

When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) becomes as crucial as controlling the absolute configuration (enantioselectivity). For analogues of this compound, where additional stereocenters might be present or introduced, diastereoselective methods are essential.

Highly diastereoselective syntheses have been developed for various heterocyclic and carbocyclic systems derived from alkynes. rsc.orgbohrium.com For instance, copper-catalyzed borylative cyclization of alkynes with ketones can generate four contiguous stereocenters with excellent diastereomeric ratios (dr >20:1). acs.org In this process, the choice of chiral bisphosphine ligand can control the diastereoselectivity. acs.org Similarly, the addition of terminal alkynes to enantiomerically pure chiral nitrones, catalyzed by NHC–copper(I) halide complexes, proceeds with excellent stereoselectivity (up to 97%) to yield propargylic N-hydroxylamines. rsc.org

In the context of acyclic systems, such as the backbone of a this compound analogue, stereocontrol can be achieved by leveraging the geometry of a pre-existing double bond to direct the formation of new stereocenters. researchgate.net A general procedure for a highly stereoselective synthesis of a complex fragment related to dictyostatin (B1249737) involved the coupling of an alkyne with a chiral aldehyde, achieving a diastereoselectivity greater than 98:2. rsc.org These principles highlight the toolbox available to chemists for the controlled synthesis of complex acyclic alkynols.

Development of Chiral Catalysts for Alkynol Transformations (e.g., Iridium-catalyzed hydrogenation)

Chiral catalysts are fundamental to asymmetric synthesis. nih.gov While direct asymmetric alkynylation is a primary route to chiral alkynols, transformations of related functional groups using chiral catalysts offer alternative or complementary strategies. Iridium-based catalysts, in particular, have shown exceptional efficacy in the asymmetric hydrogenation of various prochiral substrates to produce chiral alcohols. ajchem-b.com

Chiral iridium complexes, often featuring diamine or phosphine (B1218219) ligands, are highly effective for the asymmetric transfer hydrogenation (ATH) of ketones, yielding optically active secondary alcohols with excellent enantioselectivities (up to 99% ee). nih.govacs.org This method could be applied to a precursor of this compound, such as the corresponding ynone (tetradec-5-yn-2-one), to create the chiral alcohol center. Recent advancements have led to the development of polymeric chiral diamine ligands for iridium catalysts, which are not only efficient but also recyclable. nih.govacs.org

Furthermore, iridium catalysts have been successfully used for the asymmetric hydrogenation of α-amino ketones, quinolines, and nitroalkenes, producing a variety of chiral alcohols and amines with high enantiomeric purity. ajchem-b.comrsc.org The strong coordination of heteroatoms in some substrates can pose a challenge, but strategies like catalyst activation with Brønsted acids have been developed to overcome this. mdpi.com Although the direct asymmetric hydrogenation of internal alkynes is less common, these catalytic systems are vital for manipulating precursor molecules to install the desired chirality. ajchem-b.com

Enzymatic Kinetic Resolution Strategies for Alkynol Precursors

Biocatalysis offers a powerful and highly selective alternative to traditional chemical methods for obtaining enantiomerically pure compounds. Enzymatic kinetic resolution (EKR) is a widely used technique for separating enantiomers of a racemic secondary alcohol, such as (±)-Tetradec-5-YN-2-OL. thieme-connect.comacs.org

This method relies on the ability of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. acs.org Candida antarctica lipase B (CALB) is a commonly used and highly efficient biocatalyst for this purpose. thieme-connect.comnih.gov The reaction is stopped at approximately 50% conversion, resulting in a mixture of one enantiomer as an ester and the other as the unreacted alcohol. thieme-connect.com These two products, having different functional groups, can then be separated.

A major challenge in EKR has been the separation of the resulting ester from the remaining alcohol, which often required laborious column chromatography. thieme-connect.com Innovative chromatography-free methods have been developed. One such method involves derivatizing the unreacted alcohol with phthalic anhydride, allowing the resulting phthalic acid monoester to be easily separated by precipitation or extraction. thieme-connect.com Another advanced approach is dynamic kinetic resolution (DKR), where the non-reacting enantiomer is continuously racemized in situ. acs.org This is often achieved by combining the enzyme with a transition metal catalyst (e.g., a ruthenium complex) that facilitates racemization, allowing for a theoretical yield of 100% for a single enantiomer. acs.orgacs.org

Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

Enzyme Acyl Donor Key Feature Outcome Reference
Candida antarctica lipase B (CALB) Vinyl Acetate (B1210297) Standard EKR Separation of enantiopure alcohol and acetate thieme-connect.com
Candida antarctica lipase B (CALB) Isopropenyl Acetate DKR with Cu-based photocatalyst (R)-acetate in 73% yield, 99% ee acs.org
Candida antarctica lipase B (CALB) 4-chlorophenyl acetate DKR with Ruthenium catalyst Full conversion to single enantiomer acetate (>99% ee) acs.org

This table is interactive and represents selected data from the cited sources.

Carbon-Carbon Bond Formation Strategies in Alkynol Construction

The construction of the carbon skeleton of this compound relies on efficient C-C bond-forming reactions. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for this purpose. numberanalytics.com

Sonogashira Cross-Coupling Reactions for Alkynyl Introduction

The Sonogashira cross-coupling reaction is the preeminent method for forming a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide. wikipedia.orglibretexts.org This reaction, catalyzed by a palladium complex with a copper(I) co-catalyst, is indispensable for the synthesis of molecules containing an alkyne moiety, such as this compound and its analogues. numberanalytics.comrsc.org

The reaction is typically carried out under mild conditions, often at room temperature and with an amine base that also serves as the solvent. wikipedia.org Its high efficiency, selectivity, and tolerance of a wide range of functional groups have led to its extensive use in the synthesis of complex natural products, pharmaceuticals, and organic materials. wikipedia.orgrsc.org

In a synthesis relevant to this compound, the Sonogashira coupling could be envisioned between an appropriate vinyl halide and a terminal alkyne. For example, coupling 1-bromo-non-1-ene with 3-butyn-2-ol (B105428) or, more likely, coupling a five-carbon terminal alkyne fragment with a nine-carbon vinyl halide would construct the C14 backbone. The reaction has been used as a key step in the synthesis of numerous natural products containing enyne or enediyne structures. rsc.org For instance, the synthesis of the sexual pheromone of the horse-chestnut leaf-miner, (8E,10Z)-tetradeca-8,10-dienal, utilized a Sonogashira coupling as a key step. researchgate.net Similarly, the synthesis of other long-chain enynols has relied on this powerful coupling methodology. thieme-connect.com

Palladium-Catalyzed C-C Coupling Methods in Alkynol Framework Assembly

The construction of the sp²-sp and sp³-sp carbon-carbon bonds essential to the framework of this compound and its analogues is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira reaction is a cornerstone of this methodology, facilitating the coupling of a terminal alkyne with an aryl or vinyl halide. mdpi.comwikipedia.org This reaction is prized for its reliability and mild reaction conditions, which often include room temperature, aqueous media, and a mild base, making it suitable for complex molecule synthesis. wikipedia.orgrsc.org

The classic Sonogashira protocol employs a dual-catalyst system consisting of a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI. nih.govmdpi.com The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) species to the halide, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and CuI) and subsequent reductive elimination to yield the coupled product. rsc.org

While highly effective, the copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne to form 1,3-diynes. wikipedia.orgrsc.org To circumvent this, copper-free Sonogashira variants have been developed. These methods rely on a palladium catalyst and a base, such as an amine, to facilitate the deprotonation of the alkyne. nih.gov Research has demonstrated the successful copper-free coupling of aryl bromides with 2-methylbut-3-yn-2-ol, an alkynol structurally related to the target compound's precursors, using a Pd(OAc)₂/P(p-tol)₃ system with DBU as the base, achieving excellent yields across a range of substrates. beilstein-journals.org The choice of ligand and base is crucial for optimizing reaction efficiency and selectivity in these systems. beilstein-journals.org

Table 1: Comparison of Palladium Catalyst Systems for Sonogashira Coupling | Catalyst System | Co-Catalyst/Base | Solvent | Key Features | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | DMF, THF | Classic, highly versatile method. | nih.govmdpi.com | | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | Room temperature conditions possible. | mdpi.com | | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | Effective copper-free system for aryl bromides. | beilstein-journals.org | | NS-MCM-41-Pd / CuI | Triphenylphosphine | Toluene | Heterogeneous, recyclable catalyst with high efficiency. | mdpi.com | | (AllylPdCl)₂ / P(t-Bu)₃ | Organic Base | N/A | Copper-free variant. | rsc.org |

Iron and Copper-Mediated Coupling Approaches

Beyond palladium catalysis, iron and copper-mediated methods offer powerful and often more economical alternatives for assembling alkynol frameworks.

Copper-Mediated Approaches: Copper's role extends beyond being a co-catalyst in Sonogashira reactions. It is central to the Ullmann condensation reaction, which can be adapted for C-C bond formation. researchgate.netacs.org Modern protocols have introduced various ligands, such as amino alcohols and ethylene (B1197577) glycol, that allow these reactions to proceed under much milder conditions than the harsh, high-temperature requirements of the original Ullmann reaction. acs.org Copper catalysis is also effective in the aerobic oxidative transformation of ketone-derived hydrazones to form internal alkynes and in the coupling of 1,1-dibromo-1-alkenes with nucleophiles to produce ynamides, showcasing its versatility in alkyne synthesis. nih.govulb.ac.be Furthermore, copper can catalyze the coupling of vicinal bis(boronic esters) with alkynyl bromides, providing a route to homopropargylic boronic esters, which are versatile intermediates. nih.gov

Iron-Mediated Approaches: Iron, being abundant and low in toxicity, presents an eco-friendly option for C-C bond formation. beilstein-journals.org Iron-catalyzed cross-coupling reactions, first explored by Kochi, effectively couple alkyl Grignard reagents with vinyl halides. beilstein-journals.org More recent advancements have improved this methodology, allowing for highly efficient and scalable reactions by using additives like N-methyl-ε-caprolactame (NMCPL) or magnesium alkoxides in place of more toxic solvents like NMP. beilstein-journals.org Iron can also catalyze cross-dehydrogenative coupling (CDC), a highly atom-economical process that forms C-C bonds by directly coupling two different C-H bonds, eliminating the need for pre-functionalized substrates. pitt.edubeilstein-journals.orgmdpi.com This has been applied to the coupling of alkynes with other molecules, highlighting its utility in complex synthesis. pitt.edu

Table 2: Overview of Iron and Copper-Mediated Coupling Reactions

Metal Reaction Type Coupling Partners Key Advantages Reference(s)
Copper Ullmann-type Aryl Halides + Nucleophiles Milder conditions with modern ligands. researchgate.netacs.org
Copper Aerobic Oxidation Ketone Hydrazones Use of a green oxidant (air). nih.gov
Copper Alkenyl Dibromide Coupling 1,1-Dibromo-1-alkenes + Nucleophiles Direct route to ynamides. ulb.ac.be
Iron Cross-Coupling Alkyl Grignards + Alkenyl Halides Low cost, low toxicity, scalable. beilstein-journals.org
Iron Cross-Dehydrogenative Coupling C-H bond + C-H bond (e.g., alkyne) High atom economy, avoids pre-functionalization. pitt.edumdpi.com
Iron Alkyl Halide Coupling Alkyl Halides + Alkynyl Grignards Good tolerance for various functional groups. organic-chemistry.org

Grignard Reactions in Alkynol Synthesis

The Grignard reaction is a fundamental and highly versatile tool for carbon-carbon bond formation and is particularly well-suited for the synthesis of the secondary alcohol moiety in this compound. leah4sci.commnstate.edu The reaction involves the nucleophilic addition of a Grignard reagent (R-Mg-X) to the electrophilic carbon of a carbonyl group. adichemistry.com

To construct an alkynol like this compound, a synthetic strategy would involve the reaction of an appropriate aldehyde with an alkynyl Grignard reagent. For example, an alkynyl Grignard, such as non-1-ynylmagnesium bromide, could be added to acetaldehyde. The nucleophilic alkynyl group attacks the carbonyl carbon of the acetaldehyde, and after an acidic workup, yields the secondary alcohol, this compound. leah4sci.comchadsprep.com The formation of secondary alcohols is a general outcome of Grignard reagents reacting with aldehydes (other than formaldehyde). adichemistry.comlibretexts.org This method offers excellent regioselectivity and is a cornerstone of alcohol synthesis. chemistrysteps.com

Table 3: Retrosynthetic Analysis of Alkynols via Grignard Reaction

Target Alkynol Structure Carbonyl Precursor Grignard Reagent Precursor
R-C≡C-(CH₂)n-CH(OH)-CH₃ Acetaldehyde (CH₃CHO) R-C≡C-(CH₂)n-MgBr
R-C≡C-CH(OH)-R' Aldehyde (R'-CHO) R-C≡C-MgBr
R-CH(OH)-C≡C-R' Alkynyl aldehyde (R'-C≡C-CHO) R-MgBr

Nickel-Catalyzed Reductive Cross-Coupling for Complex Architectures

Nickel-catalyzed reductive cross-coupling has emerged as a powerful strategy for forming C-C bonds, particularly for creating complex molecular architectures. oaes.cc This method, also known as cross-electrophile coupling, uniquely joins two different organic electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant, typically manganese or zinc metal. organic-chemistry.orgacs.org A key advantage is the avoidance of pre-formed, often sensitive, organometallic reagents (like Grignard or organolithium reagents). organic-chemistry.org

The reaction mechanism generally involves the oxidative addition of one electrophile to a Ni(0) complex, which is then reduced by the metal reductant to a lower oxidation state before reacting with the second electrophile. oaes.cc These reactions exhibit remarkable functional group tolerance, with groups such as esters, amides, and nitriles being compatible with the reaction conditions. acs.org For the synthesis of alkynol analogues, this method could be employed to couple an alkyl halide fragment with a second fragment containing the alkyne and a protected alcohol, or to construct the carbon skeleton prior to the introduction of the hydroxyl and alkyne functionalities. The development of stereospecific variants using chiral ligands allows for the construction of chiral centers with high fidelity, a significant advantage in asymmetric synthesis. nih.gov

Table 4: Scope of Nickel-Catalyzed Reductive Cross-Coupling | Electrophile 1 | Electrophile 2 | Reductant | Catalyst/Ligand System | Key Features | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Aryl Halide | Alkyl Halide | Mn | NiBr₂-glyme / Bipyridine + Phosphine | Dual-ligand system, high functional group tolerance. | organic-chemistry.orgacs.org | | Alkyl Tosylate | Allyl Alcohol | Mn | NiBr₂-diglyme / Bathocuproine | Stereospecific coupling of C-O electrophiles. | nih.gov | | (Hetero)aryl Iodide | Benzylic Chloride | Mn | NiBr₂-diglyme / Chiral Bioxazoline | Asymmetric synthesis of 1,1-diarylalkanes. | researchgate.net | | Vinyl Bromide | Alkyl Halide | Zn | NiCl₂ / Pyridine | Direct formation of C(sp²)-C(sp³) bonds. | oaes.cc |

Functional Group Interconversions and Selective Modifications on Alkynol Skeletons

Selective Alkyne Reduction Methodologies (e.g., Lindlar's catalyst, LiAlH₄)

Once the alkynol skeleton is assembled, the alkyne triple bond provides a handle for further functionalization through selective reduction. The stereochemical outcome of the reduction is highly dependent on the chosen reagent and conditions.

Syn-Hydrogenation to cis-Alkenes: Catalytic hydrogenation using a "poisoned" catalyst allows for the reduction to stop at the alkene stage. libretexts.org The most common of these is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). libretexts.orgic.ac.uk This method delivers two hydrogen atoms to the same face of the alkyne (syn-addition), resulting in the exclusive formation of a cis or (Z)-alkene. libretexts.orguci.edu This is a highly reliable method for accessing cis-alkenyl alcohols from alkynols.

Anti-Reduction to trans-Alkenes: To obtain the corresponding trans or (E)-alkene, a dissolving metal reduction is typically employed. This reaction uses an alkali metal, usually sodium, in liquid ammonia (B1221849) at low temperatures. ic.ac.uk The mechanism involves a radical anion intermediate, and the addition of hydrogen occurs in an anti-fashion, leading to the thermodynamically more stable trans-alkene. uci.edu Alternatively, reduction with lithium aluminum hydride (LiAlH₄) can also produce trans-alkenes from propargylic alcohols. uci.edusciencemadness.org

Full Reduction to Alkanes: If the desired product is the corresponding saturated alkanol, complete reduction of the alkyne can be achieved through catalytic hydrogenation using a more active catalyst like palladium on carbon (Pd/C), platinum, or nickel with two equivalents of H₂. ic.ac.ukuci.edu

Table 5: Comparison of Alkyne Reduction Methods | Method | Reagent(s) | Stereochemical Outcome | Product from Alkynol | Reference(s) | | :--- | :--- | :--- | :--- | | Catalytic Hydrogenation | H₂, Lindlar's Catalyst | Syn-addition | cis-Alkenol | libretexts.orgic.ac.uk | | Dissolving Metal Reduction | Na, NH₃ (l) | Anti-addition | trans-Alkenol | ic.ac.ukuci.edu | | Hydride Reduction | LiAlH₄ | Anti-addition | trans-Alkenol | uci.edusciencemadness.org | | Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | N/A | Alkanol | uci.edu |

Oxidative Transformations for Functional Group Diversification

The alkyne and alcohol functionalities within the alkynol skeleton are both susceptible to a variety of oxidative transformations, enabling significant structural diversification.

Oxidation of the Alkyne: The carbon-carbon triple bond can undergo oxidative cleavage to yield carboxylic acids. A powerful method for this transformation utilizes a combination of Ruthenium(IV) oxide (RuO₂) as a catalyst with Oxone as the terminal oxidant. This protocol is effective for both terminal and internal alkynes, converting them into one or two carboxylic acid fragments, respectively. organic-chemistry.org For a terminal alkyne, this would result in a carboxylic acid with one fewer carbon atom. Other oxidative methods can transform alkynes into different functionalities; for instance, ruthenium-catalyzed oxidation with a sulfoxide (B87167) can generate highly reactive ketenes, which can then be used in cycloaddition reactions. nih.gov

Oxidation of the Alcohol: The secondary alcohol group in a molecule like this compound can be oxidized to a ketone. A wide range of oxidizing agents can accomplish this, including chromium-based reagents (e.g., PCC, PDC) and more modern, milder systems like the Swern or Dess-Martin periodinane oxidations. The choice of oxidant is critical to avoid side reactions, especially with the sensitive alkyne present in the molecule. The resulting alkynyl ketone is a valuable intermediate for further synthetic elaborations.

Table 6: Selected Oxidative Transformations for Alkynols

Functional Group Reagent(s) Product Functional Group Key Features Reference(s)
Alkyne (Internal) RuO₂, Oxone, NaHCO₃ Two Carboxylic Acids Complete C≡C bond cleavage. organic-chemistry.org
Alkyne (Terminal) RuO₂/Oxone or O₃ Carboxylic Acid Cleavage to form R-COOH. organic-chemistry.org
Alkyne (Terminal) Ru catalyst, Sulfoxide Ketene Forms a reactive intermediate for cycloadditions. nih.gov
Secondary Alcohol PCC, DMP, or Swern Oxidation Ketone Oxidation of the alcohol without affecting the alkyne. chemistrysteps.com

Strategic Use of Protecting Groups in Complex Alkynol Syntheses

In the multi-step synthesis of complex molecules like alkynols, protecting groups are indispensable for temporarily masking reactive functional groups to prevent unwanted side reactions. numberanalytics.comchemistry.coachbham.ac.uk The successful synthesis of a molecule with multiple functional groups, such as an alcohol and an alkyne, often hinges on a well-devised protecting group strategy. bham.ac.uk

Key considerations for an effective protecting group strategy include:

Ease of Introduction and Removal: The protecting group should be easy to introduce and remove in high yields, preferably with readily available and inexpensive reagents. bham.ac.uk

Stability: The group must be stable under the reaction conditions required for transformations elsewhere in the molecule. bham.ac.ukulethbridge.ca

Orthogonality: In molecules with multiple functional groups requiring protection, orthogonal protecting groups are employed. These groups can be removed under different, specific conditions without affecting each other, allowing for selective deprotection and reaction at various sites within the molecule. numberanalytics.combham.ac.uk

For the synthesis of a compound like this compound, which contains a secondary alcohol and an internal alkyne, a protecting group for the hydroxyl function would be crucial during the formation of the carbon skeleton, particularly if organometallic reagents are used. For instance, if the synthesis involves a Grignard reaction, the acidic proton of the alcohol must be protected to prevent it from quenching the Grignard reagent. chemistry.coachpressbooks.pub Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are common protecting groups for alcohols due to their ease of formation and cleavage with fluoride (B91410) ions. chemistry.coach

The following table outlines common protecting groups for alcohols and their typical deprotection conditions, which could be relevant in a synthesis of this compound.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-Butyldimethylsilyl etherTBDMStert-Butyldimethylsilyl chloride (TBDMSCl)Fluoride ion (e.g., TBAF)Stable to base, mild acid
Triethylsilyl etherTESTriethylsilyl chloride (TESCl)Fluoride ion, acidMore labile than TBDMS
Tetrahydropyranyl etherTHPDihydropyran (DHP)Acidic conditionsStable to base, organometallics
Benzyl etherBnBenzyl bromide (BnBr)Hydrogenolysis (H₂, Pd/C)Stable to acid, base, many redox reagents

This table provides a summary of common alcohol protecting groups and their general characteristics.

Catalytic Systems in Alkynol Production and Derivatization

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for the formation and functionalization of molecules like alkynols.

Transition metals are powerful catalysts for a wide array of reactions involving alkynes. rsc.orgrsc.org Metals such as palladium, ruthenium, rhodium, and molybdenum are frequently employed in reactions that form or modify alkynes and alcohols. rsc.orgresearchgate.net

Palladium (Pd): Palladium catalysts are extensively used in cross-coupling reactions, such as the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. ubbcluj.ro This reaction is a cornerstone in the synthesis of substituted alkynes.

Ruthenium (Ru): Ruthenium complexes can catalyze a variety of transformations, including alkyne metathesis and redox isomerization of propargyl alcohols to enones. pnas.org

Rhodium (Rh): Rhodium catalysts are effective in various addition and cyclization reactions involving alkynes. rsc.orgmpg.de

Molybdenum (Mo): Molybdenum-based catalysts are particularly known for their application in alkyne metathesis, a powerful reaction for the formation of new alkynes.

A recent development in transition metal catalysis is the "methanolation" of olefins, a tandem reaction system that combines the dehydrogenation of methanol (B129727) to synthesis gas with the hydroformylation and hydrogenation of olefins to produce long-chain alcohols. mpg.de This atom-efficient process utilizes a combination of manganese and rhodium catalysts. mpg.de

The following table summarizes selected transition metal-catalyzed reactions relevant to alkynol synthesis.

ReactionCatalyst MetalDescription
Sonogashira CouplingPd, CuCoupling of a terminal alkyne with an aryl or vinyl halide. ubbcluj.ro
Alkyne MetathesisMo, W, RuRedistribution of alkyne fragments.
HydrosilylationFe, Co, NiAddition of a silicon-hydride bond across an alkyne. nih.gov
Alkyne AnnulationRu, Rh, CoFormation of cyclic structures from alkynes. rsc.org

This table highlights key transition metal-catalyzed reactions applicable to the synthesis of complex alkynes.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. uni-giessen.deresearchgate.net This field avoids the use of potentially toxic and expensive metals. nih.gov Organocatalysts can be employed in a variety of asymmetric reactions, leading to the formation of chiral products with high enantioselectivity. beilstein-journals.org For the synthesis of a chiral molecule like this compound, organocatalysis could be instrumental in establishing the stereocenter at the C-2 position. For example, enantioselective additions to aldehydes or ketones are well-established organocatalytic transformations. mdpi.com

Fluorinated alcohols have been shown to act as effective organocatalysts for ring-opening polymerizations, demonstrating high rates and selectivity without the need for a cocatalyst. nih.gov This is achieved through a network of hydrogen bonds that activate the monomer and stabilize the propagating chain. nih.gov

In recent years, there has been a growing interest in developing catalyst-free reactions to further enhance the sustainability of chemical synthesis. rsc.org These reactions often proceed under thermal or photochemical conditions, or by using highly reactive reagents. While not always feasible for complex transformations, catalyst-free approaches offer the ultimate in atom economy and process simplicity when applicable. For instance, catalyst-free hydrothiolation of unactivated alkynes with dithiocarbamic acids has been reported to proceed with high regio- and stereocontrol, offering total atom economy. rsc.org Similarly, a catalyst- and transition-metal-free method for the aerobic oxidation of internal alkynes to 1,2-diketones has been developed using potassium persulfate. nih.govacs.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrroij.com

A key principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. pnas.orgacs.orgacs.org Reactions with high atom economy are inherently more efficient and generate less waste. nih.gov

For the synthesis of this compound, choosing reactions that are addition-based rather than substitution- or elimination-based can significantly improve atom economy. For example, the direct addition of an organometallic reagent to an aldehyde to form the alcohol moiety is more atom-economical than a multi-step sequence involving protection and deprotection. acs.org

The development of catalytic processes, particularly those that enable tandem or cascade reactions, is a powerful strategy for improving pathway efficiency. nih.gov By combining multiple transformations into a single operation, the need for intermediate purification steps is reduced, saving solvents, energy, and materials. nih.gov The aforementioned "methanolation" of olefins is a prime example of an atom-efficient, catalytic process for generating long-chain alcohols. mpg.de

The following table presents a comparison of reaction types based on their atom economy.

Reaction TypeGeneral TransformationAtom Economy
AdditionA + B → C100%
IsomerizationA → B100%
SubstitutionA-B + C → A-C + B< 100%
EliminationA-B → A + B< 100%

This table illustrates the inherent atom economy of different reaction types.

By strategically selecting reactions and employing advanced catalytic systems, the synthesis of this compound can be designed to be both efficient and environmentally responsible, aligning with the core tenets of modern chemical synthesis.

Solvent Selection and Sustainable Reagents

The strategic selection of solvents and reagents is a cornerstone of modern synthetic chemistry, profoundly influencing reaction efficiency, selectivity, and environmental impact. In the synthesis of specialized molecules like this compound and its analogues, a shift from traditional methodologies to more sustainable and greener approaches is evident. This involves not only optimizing reaction media but also employing catalysts and reagents that are safer, more efficient, and promote high atom economy.

Solvent Selection: From Traditional to Green Alternatives

The choice of solvent is critical in the synthesis of acetylenic alcohols, particularly in reactions involving highly reactive organometallic intermediates like Grignard reagents. Traditionally, anhydrous aprotic ethers such as diethyl ether and tetrahydrofuran (B95107) (THF) have been the solvents of choice. nittokasei.co.jpbyjus.com Their ability to solvate and stabilize the Grignard reagent is crucial for the reaction to proceed effectively. byjus.compearson.com Research has shown that solvent choice can significantly affect product yields. For instance, in certain alkynylation reactions for producing acetylene (B1199291) alcohols, THF has demonstrated superior performance compared to diethyl ether. upi.eduin-academy.uz The polarity of the solvent plays a complex role; polar solvents can stabilize charged intermediates and transition states, which may accelerate reaction rates, but the optimal choice is highly dependent on the specific reaction mechanism. lucp.netajpojournals.orgrsc.org

The pursuit of green chemistry has spurred the investigation of more sustainable solvent alternatives to replace hazardous, volatile, or environmentally persistent options like dichloromethane (B109758) (DCM) or certain ethers. sigmaaldrich.comwhiterose.ac.uk

Key Green Solvent Alternatives:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable feedstocks like corncobs, 2-MeTHF is an excellent substitute for THF and diethyl ether. It exhibits lower peroxide formation, making it a safer option for industrial applications. sigmaaldrich.comwhiterose.ac.uk

Ionic Liquids (ILs): These salts, which are liquid at room temperature, are considered "green" solvents due to their negligible vapor pressure, which reduces air pollution. unibo.it They have been successfully used as recyclable media for various reactions involving alkynes, including halogenations and palladium-catalyzed methoxylation, often enhancing stereoselectivity and allowing for catalyst reuse. organic-chemistry.orgbenthamopen.com

Water: Once considered incompatible with many organometallic reactions, water is now being utilized as a green solvent for certain transformations, such as the homocoupling of terminal alkynes, often in the presence of a phase-transfer catalyst. This approach simplifies product separation and enables the recycling of the water-soluble catalyst system. rsc.org

Polyethylene (B3416737) Glycol (PEG): PEG and its solutions have been used as a medium for transition-metal-free syntheses, such as the formation of alkynyl selenides from terminal alkynes, offering a more sustainable reaction environment. nih.gov

The table below illustrates the impact of solvent selection on the yield of acetylene alcohols in representative alkynylation reactions.

Aldehyde/Ketone SubstrateAlkyneCatalytic SystemSolventYield (%)Source(s)
Various AldehydesPhenylacetyleneProPhenol/Me₂ZnTetrahydrofuran (THF)64-87% upi.edu
Various AldehydesPhenylacetyleneProPhenol/Me₂ZnDiethyl Ether (Et₂O)71-81% (max) upi.edu
BenzaldehydePhenylacetylene(S)-BINOL/Ti(OiPr)₄Dichloromethane (DCM)92% (min) upi.edu
BenzaldehydePhenylacetylene(S)-BINOL/Ti(OiPr)₄Toluene (PhMe)92% (min) upi.edu
Phenylacetylene(self-coupling)[Pd(bipy)]/CuIWater>99% rsc.org

This interactive table summarizes yields from various studies on the synthesis of acetylene alcohols, demonstrating the influence of the chosen solvent on reaction outcomes. The data is based on analogues and representative reactions.

Sustainable Reagents: Atom Economy and Biocatalysis

A core principle of green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. jocpr.com Addition reactions, which are central to the synthesis of alkynols from aldehydes and alkynes, are inherently atom-economical as they combine reactants without generating stoichiometric byproducts. libretexts.orgnumberanalytics.com

The development of sustainable reagents focuses on replacing hazardous substances and improving catalytic efficiency. A significant advancement has been the replacement of toxic heavy metal catalysts, such as mercury salts traditionally used in alkyne hydration, with less harmful alternatives. masterorganicchemistry.comlibretexts.org Modern methods employ catalysts based on gold, bismuth, cobalt, or manganese, which are more environmentally benign and often operate under milder conditions. acs.orgorganic-chemistry.org Photoredox catalysis represents another green approach, using light to drive reactions and often requiring lower catalyst loadings. nih.gov

Biocatalysis has emerged as a powerful and highly sustainable tool for chemical synthesis. Enzymes operate under mild conditions (temperature and pH) in aqueous media and exhibit exceptional levels of chemo-, regio-, and stereoselectivity. europa.eu This is particularly valuable for producing chiral alcohols like this compound with a specific stereochemistry.

P450 Monooxygenases: These enzymes can catalyze the highly selective hydroxylation of C-H bonds. Recent research has demonstrated their ability to perform asymmetric propargylic hydroxylation on simple alkynes to create chiral propargylic alcohols, a reaction type directly relevant to the synthesis of long-chain alkynols. researchgate.net

The following table presents examples of sustainable reagents used in the synthesis of chiral alcohols and related compounds.

SubstrateReagent/CatalystProduct TypeYield (%)Enantiomeric Excess (ee %)Source(s)
Various KetonesAlcohol Dehydrogenase (ADH) from Lactobacillus brevisChiral Secondary Alcohols>99%>99% mdpi.com
Terminal AlkynesWater-soluble Cobalt(III) PorphyrinMethyl Ketones>90%N/A organic-chemistry.org
Simple AlkynesP450tol MonooxygenaseChiral Propargylic AlcoholsN/AHigh researchgate.net
Phenylacetylene[(IPr)AuCl]Methyl Phenyl Ketone95%N/A organic-chemistry.org
KetonesManganese Nanoparticles (δ-MnO₂)α-Alkylated Ketonesup to 99%N/A acs.org

This interactive table highlights the effectiveness of various sustainable catalysts and biocatalysts in synthesizing ketones and chiral alcohols, which are key intermediates or analogues related to this compound.

By integrating green solvents with highly efficient and selective sustainable reagents, the synthetic routes toward this compound and its analogues can be significantly improved, aligning with the modern imperatives of safety, efficiency, and environmental responsibility.

Advanced Spectroscopic and Structural Characterization of Tetradec 5 Yn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For Tetradec-5-YN-2-OL, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic arrangement and stereochemistry.

High-Field 1D NMR (¹H, ¹³C) for Primary Structure Elucidation

High-field ¹H and ¹³C NMR spectra are fundamental for identifying the primary structure of this compound. The ¹H NMR spectrum reveals the chemical environment and multiplicity of all non-exchangeable protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms and their respective types (e.g., alkyl, alkenyl, alkynyl, alcohol-bearing).

The predicted chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are presented below. The proton numbering starts from the hydroxyl-bearing carbon (C2).

Predicted ¹H NMR Data for this compound

Proton Position Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H1 (CH₃)~1.25Doublet (d)3H
H2 (CHOH)~3.80Sextet1H
H3 (CH₂)~1.60Multiplet (m)2H
H4 (CH₂)~2.20Multiplet (m)2H
H7 (CH₂)~2.15Triplet (t)2H
H8-H13 (CH₂)~1.2-1.4Multiplet (m)12H
H14 (CH₃)~0.90Triplet (t)3H
OHVariableSinglet (s, broad)1H

Predicted ¹³C NMR Data for this compound

Carbon Position Predicted Chemical Shift (ppm)
C1 (CH₃)~23.5
C2 (CHOH)~68.0
C3 (CH₂)~43.0
C4 (CH₂)~20.0
C5 (C≡C)~82.0
C6 (C≡C)~80.0
C7 (CH₂)~19.0
C8-C12 (CH₂)~22.0-32.0
C13 (CH₂)~22.7
C14 (CH₃)~14.1

2D NMR Techniques (e.g., HSQC, HMBC, NOESY, COSY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D NMR and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. Key expected correlations include those between H1/H2, H2/H3, H3/H4, H7/H8, and throughout the terminal alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This is essential for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting molecular fragments separated by heteroatoms or non-protonated carbons. For this compound, key HMBC correlations would be observed from the protons on C4 and C7 to the alkynyl carbons C5 and C6, confirming the position of the triple bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): While this compound is an acyclic and flexible molecule, a NOESY experiment could reveal through-space proximities between protons, which can help to confirm assignments and provide insights into the preferred solution-state conformation of the molecule.

Predicted Key 2D NMR Correlations for this compound

Experiment Correlating Protons Correlating Carbons
COSY H1 ↔ H2, H2 ↔ H3, H3 ↔ H4, H7 ↔ H8N/A
HSQC H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, etc.Direct ¹JCH correlations
HMBC H4 → C5, C6; H7 → C5, C6; H1 → C2, C3Long-range ²⁻³JCH correlations

Variable Temperature NMR Studies for Conformational Dynamics

The long alkyl chain of this compound possesses significant conformational freedom. Variable temperature (VT) NMR studies could be employed to investigate these dynamics. By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can provide information about the energy barriers between different conformational isomers. However, for a simple alkyl chain, significant changes are often only observed at very low temperatures where the rotation around C-C bonds becomes slow on the NMR timescale.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₄H₂₆O), the theoretical exact mass can be calculated.

Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₄H₂₇O⁺211.2062
[M+Na]⁺C₁₄H₂₆ONa⁺233.1881
[M]⁺˙C₁₄H₂₆O⁺˙210.1984

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods that typically yield different and complementary information.

EI-MS: This is a high-energy technique that often leads to extensive fragmentation. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule. For this compound, fragmentation would likely be initiated by the cleavage of bonds adjacent to the hydroxyl group (alpha-cleavage) and the alkyne functionality.

ESI-MS: This is a soft ionization technique that usually results in minimal fragmentation, with the primary species observed being the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. This is particularly useful for confirming the molecular weight of the compound.

Predicted Key Mass Spectrometry Fragments for this compound

m/z (Predicted) Proposed Fragment Identity Ionization Method
211[M+H]⁺ESI
210[M]⁺˙EI
195[M-CH₃]⁺EI
193[M-OH]⁺EI
165[M-C₂H₅O]⁺ (cleavage at C2-C3)EI
45[C₂H₅O]⁺EI

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for identifying the functional groups and understanding the molecular interactions within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

FTIR spectroscopy is instrumental in identifying the characteristic chemical bonds within the this compound molecule. The key functional groups, the hydroxyl (-OH) and the carbon-carbon triple bond (C≡C), exhibit distinct absorption bands.

The hydroxyl group's O-H stretching vibration is highly sensitive to hydrogen bonding. In a concentrated or neat sample, extensive intermolecular hydrogen bonding leads to a strong and broad absorption band, typically observed in the range of 3500-3200 cm⁻¹. adichemistry.com The C-O stretching vibration of the secondary alcohol in this compound is expected to produce a strong band between 1150 and 1075 cm⁻¹. adichemistry.comspectroscopyonline.com This peak's position is a reliable indicator for distinguishing between primary, secondary, and tertiary alcohols. spectroscopyonline.com

The carbon-carbon triple bond (C≡C) stretch in a non-symmetrically substituted alkyne like this compound typically appears as a sharp, but weak, absorption band in the region of 2150-2100 cm⁻¹. vscht.czutdallas.edu The low intensity is due to the non-polar nature of the C≡C bond, resulting in a small change in dipole moment during vibration. utdallas.edu Additionally, C-H stretching vibrations from the alkyl chain are expected in the 3000-2850 cm⁻¹ region. vscht.cz

Table 1: Predicted FTIR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity Reference
Hydroxyl (-OH) O-H Stretch (H-bonded) 3500 - 3200 Strong, Broad adichemistry.com
Secondary Alcohol (-CH-OH) C-O Stretch 1150 - 1075 Strong adichemistry.comspectroscopyonline.com
Alkyne (-C≡C-) C≡C Stretch 2150 - 2100 Weak, Sharp vscht.czutdallas.edu
Alkyl Chain (-CH₂, -CH₃) C-H Stretch 3000 - 2850 Strong vscht.cz
Alkyl Chain (-CH₂) C-H Bend (Scissoring) 1470 - 1450 Medium vscht.cz

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy offers complementary data to FTIR, particularly for non-polar bonds. The symmetrically substituted C≡C triple bond, for instance, exhibits a very strong stretching band in Raman spectra, typically between 2260 and 2160 cm⁻¹. vscht.cz For a non-symmetrically substituted C≡C bond as in this compound, a strong band is still expected, but in the range of approximately 2180 to 2100 cm⁻¹. vscht.cz This is in stark contrast to the weak signal observed in FTIR.

Conversely, polar groups like the -OH and C=O bonds, which show strong absorptions in FTIR, tend to have weaker bands in Raman spectra. vscht.cz The C-H stretching vibrations of the alkyl portions of the molecule would appear with medium intensity in the 2700-3100 cm⁻¹ range. ramansystems.com The complementary nature of FTIR and Raman spectroscopy is crucial; vibrations that are weak or forbidden in one can be strong in the other, allowing for a more complete structural elucidation. vscht.cz

Table 2: Predicted Raman Shifts for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity Reference
Alkyne (-C≡C-) C≡C Stretch 2180 - 2100 Very Strong vscht.czramansystems.com
Alkyl Chain (-CH₂, -CH₃) C-H Stretch 2700 - 3100 Medium ramansystems.com
Hydroxyl (-OH) O-H Stretch 3500 - 3200 Weak vscht.cz
Secondary Alcohol (-CH-OH) C-O Stretch 1150 - 1075 Weak vscht.cz

X-ray Diffraction (XRD) Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the crystalline structure of materials. For long-chain compounds like this compound, XRD can provide information on the packing of molecules in the solid state. In studies of similar long-chain alcohols and acids, XRD patterns often show distinct peaks that relate to the length of the molecular chain and the lateral packing of the molecules. aps.orgrsna.org

For long-chain n-alcohols, X-ray diffraction studies have revealed that the molecules often arrange in a parallel fashion. aps.org The diffraction patterns typically exhibit a main peak corresponding to the lateral distance between the chains and an inner peak that is associated with the chain length. aps.orgrsna.org In some cases, the long spacings observed in the diffraction data are a linear function of the number of carbon atoms in the molecule, which can be used to identify and distinguish between different long-chain compounds. nih.gov The crystal structure of such compounds can be influenced by the nature of the end groups and the length of the hydrocarbon chain. royalsocietypublishing.orgoup.com It is plausible that this compound would exhibit similar behavior, with diffraction patterns revealing information about its lamellar structure and molecular orientation.

Advanced Analytical Methods for Material Characterization of Alkynol Polymers and Composites

Should this compound be used as a monomer for polymerization, a suite of advanced analytical techniques would be essential to characterize the resulting polymers and composites.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material. lucideon.comvot.pl For polymers derived from this compound, XPS would be invaluable for confirming the presence of expected elements (carbon and oxygen) and for identifying the various chemical bonding states. kratos.com

High-resolution scans of the C 1s and O 1s core levels can distinguish between different functional groups. For instance, the C 1s spectrum can resolve carbons in C-C/C-H bonds (around 284.8 eV), C-O bonds from the alcohol or ether linkages in a polymer (around 286.5 eV), and any C=O groups that might form due to oxidation (around 289.2 eV). eag.comopenrepository.com This makes XPS particularly useful for studying surface modifications, degradation, and the chemical composition at the interface of composites. rockymountainlabs.commdpi.comcardiff.ac.uk

Table 3: Representative XPS Binding Energies for Alkynol-Derived Polymer Surfaces

Element Core Level Chemical State Typical Binding Energy (eV) Reference
Carbon C 1s C-C, C-H ~284.8 eag.com
Carbon C 1s C-O ~286.5 openrepository.com
Carbon C 1s C=O ~289.2 openrepository.com
Oxygen O 1s C-O ~532.8 -

Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and nanoscale structure of materials. pressbooks.pub

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. mdpi.com For a polymer or composite based on this compound, SEM could be used to analyze surface features, porosity, and the dispersion of any filler materials within a composite matrix. mdpi.comresearchgate.net Most polymers are not electrically conductive, so samples typically require coating with a thin layer of a conductive material like gold or carbon before analysis. nih.govazooptics.com

Transmission Electron Microscopy (TEM) offers even higher magnification, allowing for the observation of the internal structure of a material at the nanoscale. nih.gov For a composite material, TEM can reveal the size, shape, and distribution of nanoparticles within the polymer matrix. nih.govresearchgate.net Sample preparation for TEM is more involved, often requiring the sample to be cryo-sectioned into very thin slices. nih.gov In the study of semi-crystalline polymers, TEM can be used to visualize crystalline lamellae and other morphological features. kpi.ua For polymer blends, TEM can reveal the phase distribution and details of the interface between different polymer components. researchgate.net

Table 4: Comparison of SEM and TEM for Polymer Characterization

Feature Scanning Electron Microscopy (SEM) Transmission Electron Microscopy (TEM) Reference
Principle Scans surface with a focused electron beam, detecting scattered electrons. Transmits electrons through a thin sample to form an image. azooptics.com
Information Obtained Surface topography, morphology, composition. Internal structure, crystallography, nanoparticle dispersion. mdpi.comnih.gov
Magnification Lower than TEM. Can reach atomic resolution. nih.gov
Sample Preparation Relatively simple, often requires conductive coating. Complex, requires very thin sectioning. nih.govazooptics.com
Primary Use for Alkynol Polymers Analyzing surface morphology, porosity, and fracture surfaces. Visualizing internal structure, filler distribution in composites, crystalline domains. pressbooks.pubresearchgate.net

Brunauer–Emmett–Teller (BET) Surface Area Analysis for Porous Materials

The Brunauer–Emmett–Teller (BET) theory is a foundational concept in surface science used to explain the physical adsorption of gas molecules on a solid surface. wikipedia.org It serves as the basis for a critical analytical technique for measuring the specific surface area of materials. wikipedia.orgmeasurlabs.com The method typically involves cooling a solid sample under vacuum and then introducing an inert gas, most commonly nitrogen at its boiling point (77 K), at various pressures. wikipedia.orgcatalysis.blog By measuring the amount of gas adsorbed at different relative pressures, the data can be plotted according to the BET equation to calculate the quantity of gas required to form a monolayer on the surface. anton-paar.com

This technique is indispensable for characterizing porous and finely divided solid materials, such as catalysts, activated carbon, and pharmaceuticals, where a high surface area is crucial for their function. measurlabs.comcatalysis.blog However, BET analysis is fundamentally a technique for solid materials. anton-paar.com this compound, as a long-chain alcohol, is expected to be a liquid or a low-melting solid under ambient conditions, similar to related compounds which are described as oils. amanote.comvulcanchem.com Therefore, standard BET surface area analysis is not applicable for the characterization of bulk, liquid-phase this compound, as the technique is designed to measure the surface of a solid or porous material, not a liquid. wikipedia.org

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound possesses a stereocenter at the C-2 position, where the hydroxyl group is attached, meaning it exists as a pair of enantiomers, (R)-Tetradec-5-yn-2-ol and (S)-Tetradec-5-yn-2-ol. Chiroptical spectroscopy techniques are essential for distinguishing between these non-superimposable mirror images and quantifying the purity of a single enantiomer. sigmaaldrich.com

Circular Dichroism (CD) Spectroscopy (if applicable to chiral forms)

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by optically active molecules. libretexts.org As chiral molecules, the enantiomers of this compound will interact differently with circularly polarized light, giving rise to CD spectra that are equal in magnitude but opposite in sign. bath.ac.uk This makes CD spectroscopy an invaluable tool for determining the absolute configuration of chiral compounds, often by comparing experimental spectra to those predicted by quantum chemical calculations. nih.gov

The application of CD spectroscopy is particularly relevant for chiral alkynes and can be used to study the stereochemistry of complex mixtures. rsc.org For this compound, the CD spectrum would provide a unique fingerprint for each enantiomer, allowing for qualitative identification and the study of its conformational properties in solution. libretexts.orgrsc.org

Optical Rotation Measurements

Optical rotation is the measurement of the angle by which the plane of polarized light is rotated when it passes through a sample of a chiral compound. wikipedia.org This property is an intrinsic characteristic of a chiral molecule and is measured using a polarimeter. wikipedia.org The specific rotation, [α], is a standardized value calculated from the observed rotation, which also accounts for the path length and sample concentration. wikipedia.org

The two enantiomers of this compound will rotate plane-polarized light to an equal extent but in opposite directions. The dextrorotary (+) enantiomer rotates light clockwise, while the levorotary (-) enantiomer rotates it counterclockwise. sigmaaldrich.com Measuring the specific rotation of a sample allows for the calculation of its enantiomeric excess (optical purity), provided the specific rotation of the pure enantiomer is known. wikipedia.org While the specific rotation for this compound is not documented in the provided search results, data for analogous chiral alcohols serve as a reference. For example, optically pure (S)-2-butanol has a specific rotation of +13.52°. doubtnut.com A hypothetical dataset for the enantiomers of this compound is presented below to illustrate the principle.

Table 1: Illustrative Optical Rotation Data for this compound Enantiomers

CompoundSpecific Rotation [α]D25 (c=1, CHCl3)
(R)-Tetradec-5-yn-2-ol- (Hypothetical Value)
(S)-Tetradec-5-yn-2-ol+ (Hypothetical Value)
Racemic this compound

Note: The values are hypothetical and serve to illustrate the principle of equal and opposite rotation for enantiomers.

Chromatographic Methods for Separation and Purity Analysis

Chromatography is a cornerstone of chemical analysis, providing robust methods for separating components of a mixture and assessing the purity of a compound. For a chiral substance like this compound, both chiral and achiral chromatographic techniques are essential.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. sigmaaldrich.commdpi.com The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times (tR). sigmaaldrich.com

By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be precisely calculated. The analysis of related chiral alkynols has been demonstrated using columns such as the OJ-H column with a mobile phase of hexane (B92381) and isopropanol. rsc.org A similar approach would be applicable to this compound.

Table 2: Representative Chiral HPLC Method and Enantiomeric Excess Calculation

ParameterValue / Description
Column Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T) mz-at.de
Mobile Phase Hexane:Isopropanol (e.g., 95:5) rsc.org
Flow Rate 0.9 mL/min rsc.org
Detection UV (e.g., 220 nm) rsc.org
Retention Time (tR1) (Hypothetical) 38.5 min (minor enantiomer)
Retention Time (tR2) (Hypothetical) 41.2 min (major enantiomer)
Enantiomeric Excess (% ee) Calculated as [(Area₂ - Area₁) / (Area₂ + Area₁)] x 100

Gas Chromatography (GC) for Purity and Isomeric Analysis

Gas Chromatography (GC) is a standard technique for assessing the purity of volatile compounds like this compound. amanote.com The sample is vaporized and passed through a capillary column, where it is separated from any non-volatile impurities or volatile contaminants with different boiling points and polarities. An HP-5 or similar capillary column coupled with a Flame Ionization Detector (FID) is commonly used for this purpose. amanote.com The resulting chromatogram provides a percentage purity based on the relative area of the main peak. vulcanchem.comresearchgate.net

Furthermore, GC can be employed for isomeric analysis. When equipped with a chiral capillary column, GC can separate enantiomers, particularly for smaller or derivatized analytes. rsc.org It is also highly effective for separating constitutional isomers or diastereomers, should they be present as byproducts from the synthesis.

Table 3: Typical Gas Chromatography Parameters for Purity Analysis

ParameterValue / Description
Instrument Gas Chromatograph with FID
Column DB-35MS or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm) mdpi.com
Carrier Gas Helium or Nitrogen amanote.commdpi.com
Injector Temperature 260 °C imrpress.com
Oven Program Temperature gradient (e.g., 50 °C to 250 °C) mdpi.com
Detector Temperature 260 °C
Purity Assessment Based on peak area percentage in the chromatogram

Reactivity and Mechanistic Investigations of Tetradec 5 Yn 2 Ol

Polymerization Mechanisms and Kinetics of Alkynols

The presence of both a hydroxyl group and an internal alkyne in Tetradec-5-YN-2-OL offers multiple pathways for polymerization, leading to polymers with potentially unique properties. Understanding the mechanisms and kinetics of these reactions is crucial for controlling the structure and characteristics of the resulting materials.

Radical Polymerization Studies of Alkynol Monomers

Radical polymerization is a widely utilized method for the synthesis of a vast array of polymers. wikipedia.org The process is initiated by the generation of radicals, which then propagate by adding to monomer units. wikipedia.org In the context of alkynol monomers, the carbon-carbon triple bond serves as the site for radical addition. aklectures.com

Table 1: Key Kinetic Parameters in Radical Polymerization

ParameterDescription
Rate of Initiation (Ri) The rate at which initial radicals are formed.
Rate of Propagation (Rp) The rate at which monomer units are added to the growing polymer chain.
Rate of Termination (Rt) The rate at which growing polymer chains are deactivated.
Kinetic Chain Length (ν) The average number of monomer molecules polymerized per initiating radical.

This table provides a summary of the fundamental kinetic parameters that govern the process of radical polymerization.

Degradative Chain Transfer in Alkynol Polymerization Systems

Degradative chain transfer is a type of chain transfer reaction that can significantly impact the rate of polymerization and the molecular weight of the resulting polymer. rubbernews.com This process involves the abstraction of a labile atom, typically a hydrogen atom, from a monomer or another species by the propagating radical. rubbernews.com In the case of alkynol monomers, the presence of allylic or propargylic hydrogens can make them susceptible to degradative chain transfer.

This transfer reaction results in the formation of a new, less reactive radical, which can slow down or even inhibit further polymerization. rubbernews.comresearchgate.net This is because the newly formed radical may have a lower tendency to add to another monomer unit. rubbernews.com The extent of degradative chain transfer is influenced by the structure of the monomer, the reactivity of the propagating radical, and the reaction conditions. Modeling studies can provide insights into how these reactions affect conversion, copolymer composition, and molecular weight in polymerization systems. researchgate.net

Organocatalyzed and Metal-Free Polymerization Mechanisms

In recent years, there has been a growing interest in developing metal-free polymerization methods to avoid potential metal contamination in the final polymer products. mdpi.comresearchgate.net Organocatalysis has emerged as a powerful alternative, utilizing small organic molecules to catalyze polymerization reactions. nih.govumons.ac.be Various organic bases and acids have been successfully employed to catalyze the polymerization of alkyne-containing monomers. mdpi.comresearchgate.net

For alkynols, organocatalysts can activate either the alkyne or the hydroxyl group, facilitating the polymerization process. mdpi.com For instance, nucleophilic organocatalysts can add to the alkyne, generating a reactive intermediate that can then propagate. mdpi.com The choice of catalyst and reaction conditions can influence the stereochemistry and regioselectivity of the polymerization. mdpi.com Metal-free initiation strategies, such as those utilizing thermal or photochemical methods, also provide viable routes for the polymerization of alkynols, further expanding the toolbox for creating metal-free polymers. mdpi.comproquest.com

Computational Studies on Polymerization Pathways (e.g., Density Functional Theory for alkynol polymerization)

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of polymerization reactions. nih.govrsc.orgresearchgate.net DFT calculations can provide detailed information about the energetics and geometries of reactants, transition states, and products involved in the polymerization process. nih.govresearchgate.net

For the polymerization of alkynols, DFT studies can be used to:

Predict the most favorable reaction pathways. researchgate.net

Calculate activation energies for initiation, propagation, and termination steps. researchgate.net

Investigate the influence of substituents on monomer reactivity. researchgate.net

Model the stereochemistry and regioselectivity of the polymerization. nih.gov

These computational insights can guide the rational design of new catalysts and the optimization of reaction conditions to achieve better control over the polymerization of alkynols like this compound. researchgate.netresearchgate.net

"Click Chemistry" and Modular Assembly Strategies involving Alkynes

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. wikipedia.org The thiol-yne reaction is a prominent example of a "click" reaction that is particularly well-suited for the functionalization of alkyne-containing molecules. wikipedia.orgrsc.org

Thiol-Yne Click Reactions in Alkynol Functionalization

The thiol-yne reaction involves the addition of a thiol to an alkyne, typically proceeding via a radical-mediated mechanism. wikipedia.orgrsc.org This reaction is highly efficient and can be initiated by UV light or a radical initiator. wikipedia.org A key feature of the thiol-yne reaction is that each alkyne can react with two thiol molecules, allowing for the creation of highly cross-linked networks or the introduction of multiple functional groups. rsc.org

For a molecule like this compound, the internal alkyne provides a reactive handle for functionalization via the thiol-yne reaction. This allows for the attachment of a wide variety of thiol-containing molecules, enabling the synthesis of well-defined, functionalized materials. uab.cat The reaction is generally regioselective, with the thiol adding in an anti-Markovnikov fashion. wikipedia.orgresearchgate.net The stereoselectivity of the resulting vinyl sulfide (B99878) can also be controlled under certain conditions. researchgate.netnih.gov The versatility of the thiol-yne click reaction makes it a powerful tool for the modular assembly and surface functionalization of materials derived from alkynols. nih.gov

Azide-Alkyne Cycloadditions for Conjugation

The internal alkyne functionality in this compound presents a potential site for cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a prominent example of click chemistry. wikipedia.org While the copper(I)-catalyzed version of this reaction (CuAAC) is highly efficient for terminal alkynes, internal alkynes like the one in this compound are generally less reactive under these conditions.

For internal alkynes, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is often the preferred method. Unlike CuAAC, which typically yields the 1,4-disubstituted triazole from terminal alkynes, RuAAC can provide the 1,5-disubstituted triazole with internal alkynes. wikipedia.org This reaction proceeds through a distinct mechanism involving a ruthenium-containing metallacycle, which accommodates the steric bulk of the internal alkyne's substituents. wikipedia.org The application of such a strategy to this compound would allow for its conjugation to azide-bearing molecules, a common strategy in bioconjugation and materials science. nih.govnih.gov

Table 1: Potential Azide-Alkyne Cycloaddition Reactions of Alkynols

CatalystAlkyne TypeExpected Product RegioisomerMechanistic Intermediate
Copper(I)Terminal1,4-disubstituted triazoleCopper-acetylide
Ruthenium(II)Internal/Terminal1,5-disubstituted triazoleRuthenacycle

Mechanistic Studies of Functional Group Transformations

Regioselectivity and Stereoselectivity in Alkynol Reactions

Reactions involving the alkyne in this compound would be subject to regioselective and stereoselective considerations. For instance, in an acid-catalyzed hydration of the alkyne, Markovnikov's rule would predict the initial formation of an enol. Tautomerization of this enol would lead to two possible ketone products, tetradecan-5-one and tetradecan-6-one, with the regioselectivity being influenced by the electronic and steric effects of the flanking alkyl chains.

The stereochemistry of the alcohol at the C2 position can direct certain reactions. For example, in a Sharpless asymmetric epoxidation of an allylic alcohol derived from this compound, the existing stereocenter could influence the stereochemical outcome of the newly formed epoxide ring, a phenomenon known as substrate control.

Rearrangement Reactions Involving Alkynol Structures

Alkynol structures can participate in various rearrangement reactions, often under acidic conditions. wiley-vch.de One such example is the Meyer-Schuster rearrangement, where a propargyl alcohol rearranges to an α,β-unsaturated ketone. While this compound is not a propargyl alcohol, related structures could undergo similar transformations.

A more relevant potential rearrangement for alkynols is the Rupe rearrangement. Under acidic conditions, tertiary α-alkynols can rearrange to α,β-unsaturated ketones. Although this compound is a secondary alcohol, acid-catalyzed conditions could potentially lead to dehydration followed by rearrangements of the resulting carbocationic intermediates. The specific products would depend on the stability of the intermediates and the reaction conditions employed.

Computational and Theoretical Approaches to Tetradec 5 Yn 2 Ol Chemistry

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. acs.orgrsc.org For Tetradec-5-yn-2-ol, these calculations focus on the two key functional groups: the hydroxyl (-OH) group and the carbon-carbon triple bond (alkyne). DFT methods allow for the precise calculation of electron distribution, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential maps, which are fundamental to understanding the molecule's reactivity.

Research on simpler alkynols demonstrates that the triple bond can form a dative bond with metals like iron, a process that can be modeled using electronic structure calculations. researchgate.net Such studies calculate binding energies and vibrational frequencies to understand the interaction, which is crucial in fields like corrosion inhibition where alkynols form protective films. researchgate.net The reactivity of the hydroxyl group, particularly its role as a hydrogen bond donor and acceptor, can also be quantified through quantum chemical calculations. mdpi.com These theoretical approaches have become indispensable for analyzing complex reaction paths and modeling the kinetics of catalytic reactions involving such functional groups. acs.org

Table 1: Key Parameters from Quantum Chemical Calculations for Alkynols

Parameter Description Significance for this compound
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Predicts sites for nucleophilic and electrophilic attack; indicates electronic transition properties.
Mulliken Charges Distribution of partial charges on each atom in the molecule. nih.gov Identifies electron-rich (e.g., oxygen) and electron-poor centers, guiding understanding of intermolecular interactions. nih.gov
Bonding Energies Energy required to break a specific bond or the energy released upon its formation. Quantifies the strength of the C≡C triple bond, C-O, and O-H bonds.
Vibrational Frequencies Calculated frequencies corresponding to molecular vibrations (e.g., stretching, bending). Aids in the interpretation of experimental IR and Raman spectra. researchgate.net

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a species with a proton. nih.gov | Helps in assessing the basicity of the alkyne and the acidity of the hydroxyl group. nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is ideal for electronic properties, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. For a long-chain molecule like this compound, MD simulations are essential for exploring its vast conformational landscape—the collection of all possible three-dimensional shapes the molecule can adopt due to rotations around its single bonds.

The accuracy of MD simulations depends heavily on the force field, a set of equations and parameters that define the potential energy of the system. uq.edu.au For long-chain molecules, specialized force fields like TraPPE-UA are often employed to accurately reproduce physical properties. researchgate.net Simulations can model how the flexible fourteen-carbon chain folds and moves in different environments, such as in a solvent or at an interface. nih.gov Furthermore, MD simulations can provide detailed insight into intermolecular interactions, primarily the hydrogen bonds formed between the hydroxyl groups of neighboring this compound molecules and the weaker van der Waals interactions along the hydrocarbon chains. mdpi.com This is critical for understanding the bulk properties of the substance, such as viscosity, boiling point, and self-assembly behavior. nih.gov

Table 2: Typical Setup for a Molecular Dynamics Simulation of an Alkynol

Component Example Specification Purpose
Force Field TraPPE-UA, OPLS-AA Defines the potential energy function for atomic interactions. researchgate.net
Simulation Box Cubic, with periodic boundary conditions Creates a representative system that mimics a bulk liquid. uq.edu.au
Ensemble NVT (Canonical) or NPT (Isothermal-Isobaric) Controls thermodynamic variables like temperature and pressure.
Time Step 1-2 femtoseconds (fs) The discrete time interval for integrating the equations of motion.

| Simulation Length | Nanoseconds (ns) to microseconds (µs) | The total duration of the simulation, which must be long enough to sample relevant molecular motions. nih.gov |

In Silico Prediction of Spectroscopic Parameters and Reaction Outcomes

In silico methods leverage computational power to predict a wide range of chemical data, reducing the need for extensive laboratory experiments. This includes the prediction of spectroscopic parameters, reaction outcomes, and other molecular properties.

Quantum chemical calculations can predict vibrational frequencies that correlate with experimental infrared (IR) spectra, helping to assign specific peaks to the vibrations of functional groups like the C≡C triple bond or the O-H bond. researchgate.net Similarly, methods like the Gauge Invariant Atomic Orbital (GIAO) can be used to calculate NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental data for structure verification. acs.org

Beyond spectroscopy, computational tools can forecast the outcomes of chemical reactions. rsc.org By mapping potential energy surfaces, researchers can identify the most likely reaction pathways and locate the transition states that control reaction rates. rsc.orgnih.gov For instance, the gold(I)-catalyzed haloalkynylation of alkynes was elucidated using quantum chemical calculations, which revealed two competing pathways leading to the same product. nih.gov For this compound, this could be applied to predict the products of additions across the triple bond or oxidation of the alcohol. Furthermore, in silico tools are used to predict various physicochemical and biological properties, helping to prioritize compounds for further study. imrpress.commdpi.com

Table 3: Examples of In Silico Predictable Parameters

Parameter Type Specific Parameter Computational Method
Spectroscopic IR/Raman Frequencies DFT, Hartree-Fock researchgate.net
Spectroscopic NMR Chemical Shifts GIAO, DFT acs.org
Reactivity Reaction Barriers (ΔG‡) DFT, post-HF methods nih.gov
Reactivity Reaction Pathways IRC (Intrinsic Reaction Coordinate) Calculations rsc.org
Physicochemical logP (Lipophilicity) Fragment-based methods, QSAR umpr.ac.id

| Biological Activity | Binding Affinity to a Target | Molecular Docking imrpress.com |

Theoretical Studies of Bonding and Molecular Symmetry in Alkynol Systems

Theoretical chemistry provides the fundamental principles to understand the nature of chemical bonds and symmetry in molecules like this compound. The molecule itself is chiral and asymmetric due to the stereocenter at the C-2 position. However, theoretical studies often focus on the local symmetry and bonding within its functional groups.

The alkyne group's bonding is characterized by a linear C-C≡C-C arrangement with π-orbitals that are crucial to its reactivity. Theoretical studies have shown that these π-orbitals can engage in dative bonding with transition metals, where the triple bond acts as a Lewis base. researchgate.net

The hydroxyl group introduces the capacity for strong, directional intermolecular hydrogen bonds. centralasianstudies.org Theoretical investigations on alcohol systems, using methods like DFT and Møller–Plesset perturbation theory (MP2), have extensively characterized these interactions. mdpi.com Such studies analyze the geometry (O-H···O distance and angle), energetics (hydrogen bond energy), and vibrational properties (red-shift of the O-H stretching frequency) of hydrogen-bonded dimers, trimers, and larger clusters. mdpi.comnih.gov In some cases, these interactions can be very strong, leading to low-barrier hydrogen bonds (LBHBs) where a proton is nearly shared between two oxygen atoms. nih.gov

Table 4: Theoretical Characteristics of Hydrogen Bonds in Alcohol Systems

Property Description Typical Theoretical Finding
Bond Energy The strength of the O-H···O interaction. Ranges from ~19 to over 34 kcal/mol for strong, charged systems. nih.gov
O···O Distance The distance between the oxygen atoms of the interacting molecules. Typically between 2.4 and 2.9 Å. nih.gov
Potential Energy Surface The energy profile for proton movement between the donor and acceptor. Can be a double-well or a single-well potential (in LBHBs). nih.gov

| Vibrational Shift | The change in the O-H stretching frequency upon H-bond formation. | A significant shift to lower frequency (red-shift) is a hallmark of hydrogen bonding. mdpi.com |

Computational Design of Catalysts for Alkynol Transformations

A major goal of modern chemistry is the rational design of catalysts to control chemical reactions. ugent.be Computational chemistry is a cornerstone of this effort, enabling the in silico design and screening of catalysts for specific transformations, such as the oxidation of alcohols or reactions at the alkyne group of this compound. acs.orgpnnl.gov

The process often begins by proposing a catalytic cycle. caltech.edu Using DFT, researchers can then calculate the energies of all intermediates and transition states in the proposed mechanism. caltech.edu This allows for the identification of the rate-determining step and provides a quantitative prediction of the reaction rate and selectivity. For chiral molecules like this compound, a key application is the design of enantioselective catalysts. Computational models can predict enantioselectivity by comparing the transition state energies for the pathways leading to the (R) and (S) products; a larger energy difference implies higher selectivity. caltech.edu

This approach was successfully used to understand and improve palladium-catalyzed aerobic oxidation of secondary alcohols. caltech.educaltech.edu The models revealed the crucial role of the ligand and counter-ion in determining selectivity, guiding the design of new, more effective catalysts. caltech.edu Such computational assays for selectivity, rate, and stability are now used to screen libraries of potential catalysts before they are ever synthesized in the lab. caltech.edu

Table 5: Computational Workflow for Catalyst Design

Step Description Computational Tools
1. Hypothesis Propose a plausible catalytic cycle and catalyst structure. Chemical intuition, literature precedents.
2. Mechanism Calculation Locate all stationary points (reactants, intermediates, products, transition states) on the potential energy surface. DFT, quasi-Newton methods. rsc.org
3. Energy Analysis Calculate the free energies of all stationary points to determine reaction barriers and thermodynamics. DFT with solvent models (e.g., CPCM). caltech.edu
4. Catalyst Screening Systematically modify the catalyst structure (e.g., ligands) and recalculate key energy barriers. High-throughput computational screening.

| 5. Validation | The most promising computationally-designed catalysts are synthesized and tested experimentally. | Experimental kinetics and product analysis. |

Research Applications of Tetradec 5 Yn 2 Ol in Advanced Chemical Sciences

Role as a Key Precursor in Natural Product and Semi-Synthetic Pheromone Synthesis

Tetradec-5-yn-2-ol, a bifunctional C14 molecule, serves as a versatile and strategic starting material in the multistep synthesis of complex organic molecules. Its structure, featuring a secondary alcohol and an internal alkyne, provides two distinct reactive sites that can be manipulated with high selectivity. This dual functionality is particularly valuable in the construction of intricate carbon skeletons found in various natural products and in the efficient synthesis of insect pheromones, which are crucial for developing environmentally benign pest management strategies. rsc.orgsemanticscholar.org

Building Blocks for Complex Natural Product Analogues

The total synthesis of natural products is a foundational area of organic chemistry that drives the development of new synthetic methods and provides access to rare, biologically active compounds for further study. nih.gov Molecules like this compound are valuable as "building blocks" because they contain a significant portion of the carbon framework of a larger target molecule, along with functional groups that facilitate the assembly of the final structure.

The utility of this compound in this context lies in the orthogonal reactivity of its alcohol and alkyne groups. The hydroxyl group can be protected, activated for substitution, or oxidized to a ketone, while the alkyne can undergo a variety of transformations, including:

Stereoselective Reduction: The triple bond can be selectively reduced to form either a (Z)- or (E)-alkene, which are common structural motifs in natural products.

Hydration/Oxidation: The alkyne can be converted to a ketone or other oxygenated functionalities.

Carbon-Carbon Bond Formation: The alkyne can be used in coupling reactions to extend the carbon chain.

This synthetic flexibility allows chemists to construct complex and diverse molecular architectures, leading to the creation of analogues of natural products. nih.gov These analogues are essential for structure-activity relationship (SAR) studies, which help to identify the key structural features responsible for a molecule's biological activity.

Table 1: Synthetic Transformations of this compound for Natural Product Synthesis

Functional GroupReagent/ConditionResulting MoietyApplication in Synthesis
Alkyne (C≡C)H₂, Lindlar's Catalyst(Z)-AlkeneIntroduction of cis-double bonds
Alkyne (C≡C)Na, NH₃ (liq.)(E)-AlkeneIntroduction of trans-double bonds
Alkyne (C≡C)R₂BH; then H₂O₂/NaOHKetoneInstallation of carbonyl group
Hydroxyl (-OH)PCC or DMPKetoneConversion to carbonyl for further reaction
Hydroxyl (-OH)TBDMSCl, ImidazoleSilyl EtherProtection of alcohol during other steps

Synthetic Routes to Insect Pheromones Containing Alkynol or Alkene-Yne Motifs (e.g., tetradecadienals)

Insect pheromones are chemical signals used for communication within a species and are often characterized by long, unsaturated carbon chains with specific functional groups and stereochemistry. nih.gov The synthesis of these compounds is of great interest for use in integrated pest management programs, where they can be used for monitoring, mass trapping, or mating disruption. rsc.orgsemanticscholar.org

Alkynols like this compound are ideal precursors for many lepidopteran pheromones. A common structural feature in these pheromones is the (Z)-alkene, which can be reliably synthesized through the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst. researchgate.net

For example, a hypothetical synthetic route to a tetradecadienal pheromone could utilize this compound as the starting material. The synthesis might involve:

Introduction of a second unsaturation into the molecule.

Stereoselective reduction of the alkyne at the C5 position to a (Z)-alkene.

Oxidation of the secondary alcohol at the C2 position to the corresponding aldehyde.

This strategic use of an alkynol precursor provides precise control over the location and geometry of the double bonds, which is critical for the biological activity of the pheromone. researchgate.net

Monomer in the Design and Synthesis of Functional Polymeric Materials

Functional polymers are macromolecules designed to have specific properties and uses, which are often determined by the presence of particular chemical functional groups along the polymer chain. acs.orgpageplace.de The design of the monomer is a critical step in creating these tailored materials. rsc.org this compound, with its hydroxyl and alkyne functionalities, is a prime candidate for use as a functional monomer to create advanced polymeric materials with unique characteristics.

Creation of Hydroxyl-Functionalized Polymers and Copolymers

Hydroxyl-functionalized polymers are a class of materials valued for their hydrophilicity, potential for hydrogen bonding, and ability to serve as reactive backbones for further modification. rsc.orgpolysciences.com this compound can be incorporated into polymer chains through its hydroxyl group. For instance, it can act as a chain-initiating or chain-propagating species in condensation polymerizations to form polyesters or polyurethanes.

The result is a polymer backbone with pendant alkyne groups. These alkyne moieties are relatively stable but can be selectively reacted in post-polymerization modification steps. A particularly powerful method is the thiol-yne "click" reaction, where a thiol adds across the triple bond, allowing for the efficient cross-linking of polymer chains or the attachment of other functional molecules. nsf.govacs.org This approach yields a highly versatile material that combines the properties of the hydroxyl group with the latent reactivity of the alkyne.

Tailoring Polymer Properties through Alkynol Monomer Incorporation (e.g., thermal stability, solubility)

The incorporation of a specific monomer into a polymer's structure is a primary method for tailoring its bulk properties. azom.comazom.commdpi.com The inclusion of this compound units can influence a polymer's characteristics in several ways:

Thermal Stability: The ability of the pendant alkyne groups to undergo cross-linking reactions, such as the thiol-yne reaction, can significantly enhance the thermal stability and mechanical strength of the final material. acs.org Cross-linked networks have restricted chain mobility, leading to higher glass transition temperatures and improved resistance to thermal degradation.

Mechanical Properties: The long, flexible alkyl chain can act as an internal plasticizer, increasing the flexibility and lowering the modulus of the material. By controlling the degree of cross-linking via the alkyne groups, the material's properties can be tuned from a soft, flexible solid to a rigid, durable network. azom.comuwaterloo.ca

Table 2: Influence of this compound Monomer on Polymer Properties

Structural Feature of MonomerEffect on Polymer PropertyRationale
Long Alkyl Chain (C14)Increased flexibility, Lower Tg, HydrophobicityActs as an internal plasticizer, disrupts chain packing.
Hydroxyl Group (-OH)Potential for H-bonding, Improved adhesionIncreases intermolecular forces, provides sites for surface interaction.
Alkyne Group (C≡C)Site for cross-linking, Post-modificationEnables formation of covalent networks, increasing thermal/mechanical stability.

Applications in Surface Modification and Polymer Coating Research

The functional groups present in polymers derived from this compound make them highly suitable for applications in surface science. The hydroxyl groups can form strong hydrogen bonds with polar surfaces like glass, metal oxides, and cellulose, promoting excellent adhesion for coating applications.

Furthermore, the pendant alkyne groups serve as reactive handles for surface grafting. This allows for the covalent attachment of the polymer to a substrate or the grafting of other molecules onto the polymer surface. This technique can be used to precisely control surface properties such as:

Wettability: Attaching hydrophobic or hydrophilic molecules can make the surface water-repellent or water-attracting.

Biocompatibility: Grafting biocompatible polymers like polyethylene (B3416737) glycol (PEG) can reduce non-specific protein adsorption for biomedical applications.

Chemical Resistance: Creating a highly cross-linked surface layer can protect the underlying material from solvents and corrosive agents.

The thiol-yne chemistry, in particular, offers an efficient way to create highly cross-linked polymer networks that are useful for durable and functional coatings. acs.org

Supramolecular Chemistry and Molecular Recognition Based on Alkynol Scaffolds

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. wikipedia.orgfortunejournals.com Alkynols, a class of compounds containing both a hydroxyl (-OH) and a carbon-carbon triple bond (C≡C) functional group, are particularly interesting building blocks for supramolecular chemistry. Their rigid alkyne rod provides a defined structural element, while the hydroxyl group can participate in hydrogen bonding, a key directional interaction in molecular self-assembly. The long alkyl chain present in a molecule like this compound introduces van der Waals forces and hydrophobic interactions, further influencing its aggregation behavior. fortunejournals.com

Design of Host-Guest Systems Utilizing Alkynol Interactions

Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. wikipedia.org The hydroxyl and alkynyl groups of this compound, along with its long hydrocarbon chain, offer multiple points of interaction for the design of such systems. The terminal alkyne, in particular, can interact with metal ions or other electron-deficient species, while the hydroxyl group can form hydrogen bonds. The lipophilic chain can be encapsulated within the hydrophobic cavity of a host molecule.

Macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes are often employed to encapsulate guest molecules. nih.govnih.gov For an alkynol like this compound, a host with a hydrophobic interior and a hydrophilic exterior would be ideal. The long tetradecyl chain could be encapsulated within the host's cavity, driven by the hydrophobic effect, while the more polar hydroxyl group could remain exposed to the solvent or interact with the host's rim.

Recent research has demonstrated the specific binding of terminal alkynes within the cavities of pillar rsc.orgarene-silver ion complexes. nih.gov This suggests a potential strategy for the selective recognition of alkynols like this compound. By designing a host molecule with a cavity size and shape complementary to the guest, and with functional groups positioned to interact favorably with the alkynol's hydroxyl and alkynyl moieties, highly specific host-guest systems can be developed.

Table 1: Potential Host-Guest Interactions with this compound

Host Molecule Type Potential Guest Moiety of this compound Primary Driving Interaction(s)
Cyclodextrins Tetradecyl chain Hydrophobic interactions, van der Waals forces
Calixarenes Entire molecule or alkyl chain π-π stacking, hydrophobic interactions
Pillararenes Alkynyl group (with metal ion) Metal-alkyne coordination, C-H···π interactions
Cucurbit[n]urils Alkyl chain Ion-dipole, hydrophobic interactions

Self-Assembly of Ordered Supramolecular Architectures from Alkynol Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Alkynol derivatives, due to their specific functional groups and defined shapes, are excellent candidates for the construction of well-defined supramolecular architectures. The interplay of hydrogen bonding from the hydroxyl group, potential C-H···π interactions involving the alkyne, and van der Waals forces between the alkyl chains can direct the formation of various structures such as monolayers, micelles, vesicles, or liquid crystals.

For instance, the self-assembly of terminal alkynes on solid surfaces, such as gold, has been shown to form highly ordered monolayers. nih.gov While this compound is an internal alkynol, the principles of ordered packing driven by intermolecular forces are applicable. The long alkyl chains would likely align due to van der Waals interactions, while the hydroxyl groups could form intermolecular hydrogen-bonded networks, leading to the formation of stable, ordered two-dimensional arrays.

In solution, amphiphilic alkynols can self-assemble into a variety of morphologies. The balance between the hydrophilic hydroxyl head group and the hydrophobic alkyl-alkyne tail would determine the resulting structure. For this compound, its significant hydrophobic character suggests that in aqueous media, it could form micelles or vesicles, sequestering the hydrophobic chains away from the water. In nonpolar solvents, reverse micelles might be formed. The specific geometry of the molecule, with the hydroxyl group at the 2-position and the alkyne at the 5-position, would introduce a kink in the chain, influencing the packing and curvature of the resulting self-assembled structures.

Table 2: Potential Self-Assembled Structures of this compound Derivatives

Environment Potential Supramolecular Architecture Key Intermolecular Interactions
Solid Surface (e.g., Au(111)) Ordered Monolayer Van der Waals, Hydrogen Bonding
Aqueous Solution Micelles, Vesicles Hydrophobic Effect, Hydrogen Bonding
Nonpolar Solvent Reverse Micelles Hydrogen Bonding, Dipole-Dipole
Bulk Liquid/Melt Liquid Crystalline Phases Van der Waals, π-π stacking

Fundamental Studies of Non-Covalent Interactions in Alkynol Supramolecular Systems

The stability and structure of supramolecular assemblies are governed by a delicate balance of various non-covalent interactions. mdpi.com Alkynol systems, such as those that could be formed by this compound, provide an excellent platform for studying the interplay of these forces. The primary non-covalent interactions at play would be hydrogen bonding, van der Waals forces, and potentially C-H···π and π-π stacking interactions.

Van der Waals Forces: The long, saturated alkyl chain of this compound provides a large surface area for van der Waals interactions. These non-directional forces are crucial for the close packing of the hydrophobic tails in micelles, vesicles, and monolayers, contributing significantly to the cohesion of the assembly.

C-H···π and π-π Interactions: The carbon-carbon triple bond of the alkyne group is an electron-rich π-system. This can lead to weaker, but still significant, non-covalent interactions. C-H···π interactions can occur between a C-H bond and the π-cloud of the alkyne. While less common for internal alkynes compared to terminal ones, π-π stacking interactions between the alkyne moieties of adjacent molecules could also contribute to the stability of the supramolecular structure, particularly in a parallel arrangement.

Table 3: Key Non-Covalent Interactions in this compound Assemblies

Interaction Type Involving Groups Relative Strength Directionality
Hydrogen Bonding -OH --- -OH Strong High
Van der Waals Alkyl chains Moderate (cumulative) Low
C-H···π C-H and C≡C Weak Moderate
π-π Stacking C≡C --- C≡C Weak High

Future Directions and Emerging Challenges in Tetradec 5 Yn 2 Ol Research

Development of Highly Efficient and Selective Catalytic Systems for Tetradec-5-YN-2-OL Transformations

A primary challenge in the synthetic use of this compound is the selective transformation of one functional group in the presence of others. The development of highly efficient and chemoselective catalytic systems is paramount. Future research will likely focus on catalysts that can distinguish between the hydroxyl group and the internal alkyne, as well as control stereochemistry at the C-2 position and regiochemistry during additions to the triple bond.

Key areas of development include:

Selective Hydrogenation: While the conversion of alkynes to alkenes is standard, achieving high selectivity for the cis or trans isomer from an internal alkyne like that in this compound requires precisely controlled catalytic systems. Lindlar-type catalysts for cis-alkenes or dissolving metal reductions for trans-alkenes are foundational, but future work will seek more robust, recyclable, and efficient heterogeneous or homogeneous catalysts. The conversion of a related compound, tetradec-5-yn-1-ol, to its corresponding (Z)-alkene is a crucial step in the synthesis of insect pheromones, highlighting the importance of this transformation. vulcanchem.com

Oxidation and Rearrangement: Selective oxidation of the secondary alcohol to a ketone (tetradec-5-yn-2-one) without affecting the alkyne is a key transformation. Conversely, oxidative cleavage of the alkyne is also a possibility. Gold(I) catalysis, known for Meyer-Schuster rearrangements of propargylic alcohols, could be explored to transform this compound into α,β-unsaturated ketones, providing a pathway to different molecular scaffolds. researchgate.net

Coupling and Addition Reactions: The internal alkyne can undergo various addition reactions. vulcanchem.com Hydroboration followed by Suzuki cross-coupling has been used for the selective synthesis of trisubstituted olefins from propargyl alcohols. tu-dortmund.de Similarly, gold-catalyzed hydration could convert the alkyne into a ketone, a transformation demonstrated in one-pot cascades to produce chiral amines. researchgate.netacs.org The challenge lies in controlling the regioselectivity of these additions, as hydration of the internal alkyne in this compound could potentially yield two different ketone products.

Table 1: Potential Catalytic Transformations of this compound

Reaction TypeCatalyst System (Example)Potential Product(s)Research Focus
Selective Hydrogenation Lindlar Catalyst (e.g., Pd/CaCO₃/Pb(OAc)₂)(Z)-Tetradec-5-en-2-olAchieving high cis-selectivity; catalyst recyclability.
Selective Hydrogenation Na in NH₃ (liquid)(E)-Tetradec-5-en-2-olImproving reaction conditions and safety.
Alcohol Oxidation PCC, Swern, or Dess-Martin OxidationTetradec-5-yn-2-oneMild conditions to prevent alkyne side-reactions.
Alkyne Hydration Au(I) or Hg(II) CatalystsTetradec-5-en-2-one or Tetradec-6-en-2-oneControlling regioselectivity of hydration.
Hydroboration/Oxidation 9-BBN then H₂O₂/NaOH(Z)-Tetradec-5-ene-2,6-diol or (Z)-Tetradec-5-ene-2,5-diolRegiocontrol of boron addition.

Integration of Bio-Inspired and Chemoenzymatic Approaches in Alkynol Synthesis

The demand for enantiomerically pure compounds has driven the integration of biocatalysis into organic synthesis. For this compound, chemoenzymatic methods offer a promising route to obtaining specific stereoisomers, which is often difficult to achieve through purely chemical means.

Future research directions in this area include:

Enzymatic Kinetic Resolution: Racemic this compound can be resolved using enzymes like lipases. nih.gov These enzymes can selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. Lyophilized baker's yeast (Saccharomyces cerevisiae) has been successfully used for the enantioselective hydrolysis of racemic alkynol esters to yield optically active (S)-alkynols. nih.gov

Bio-inspired Functionalization: Enzymes like phospholipase D (PLD) have been shown to use alkynols as substrates for transphosphatidylation, generating alkyne-labeled phospholipids (B1166683) within cells. nih.gov This suggests that this compound could be used as a chemical reporter to study lipid metabolism and signaling pathways. nih.gov Furthermore, fungi have been observed to oxidize long-chain alkanes and alkenes at subterminal positions, suggesting that bio-oxidation could be a route to synthesize or modify this compound from a tetradecane (B157292) precursor. asm.org

Table 2: Emerging Chemoenzymatic Strategies for this compound

StrategyBiocatalyst (Example)TransformationPotential Outcome
Kinetic Resolution Lipase (B570770) (e.g., from Candida antarctica)Enantioselective acylationSeparation of (R)- and (S)-Tetradec-5-yn-2-ol. nih.gov
Enantioselective Hydrolysis Baker's Yeast (Saccharomyces cerevisiae)Hydrolysis of racemic Tetradec-5-yn-2-yl acetate (B1210297)Production of optically active (S)-Tetradec-5-yn-2-ol. nih.gov
Sequential Cascade Au Catalyst + Transaminase (ATA)Hydration followed by reductive aminationSynthesis of chiral amino-derivatives from this compound. acs.org
Cellular Labeling Phospholipase D (PLD)TransphosphatidylationGeneration of alkyne-tagged phospholipids for bio-imaging. nih.gov

Exploration of this compound in Advanced Functional Materials and Nanotechnology

The unique bifunctional nature of this compound—a polar head (hydroxyl group) and a long, nonpolar tail containing a reactive alkyne—makes it an attractive building block for advanced materials.

Emerging areas of exploration consist of:

Self-Assembling Systems: The amphiphilic character of this compound suggests its potential use in forming monolayers, micelles, or vesicles. The long C14 chain can drive self-assembly in aqueous or on solid substrates, while the hydroxyl and alkyne groups provide handles for further functionalization.

Polymer and Surface Modification: The alkyne functionality is ideal for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This highly efficient and specific reaction allows for the covalent attachment of this compound to polymers, nanoparticles, or surfaces functionalized with azide (B81097) groups. This could be used to impart hydrophobicity or other specific properties to a material.

Precursors for Conjugated Materials: Long-chain alkynes are utilized as precursors in the synthesis of complex polyaromatic systems and thienoacenes, which have applications in organic electronics. soton.ac.uk this compound could serve as a synthon in palladium-catalyzed cross-coupling reactions to build larger, conjugated molecules with tailored electronic and photophysical properties. soton.ac.uk The hydroxyl group offers an additional site for tuning solubility or linking to other components.

Predictive Modeling and Data-Driven Discovery in Alkynol Chemistry

The complexity of reactions involving multifunctional molecules like this compound makes predicting outcomes challenging. The rise of machine learning (ML) and data-driven approaches in chemistry offers a path to accelerate discovery and optimization. rsc.org

Future directions include:

Reaction Outcome Prediction: ML models, particularly those based on neural networks or transformers, are being trained on large reaction databases to predict the major products of chemical reactions. acs.orgarxiv.org For this compound, a key challenge is predicting the chemo-, regio-, and stereoselectivity of a given reaction. A well-trained model could predict, for example, whether a reagent will react with the alcohol or the alkyne, and at which position of the alkyne an addition will occur. arxiv.org

Optimization of Reaction Conditions: Data-driven platforms can optimize reaction conditions (e.g., catalyst, solvent, temperature) more efficiently than traditional one-variable-at-a-time methods. ucla.edu By building statistical models from a designed set of experiments, researchers can identify the optimal conditions for a specific transformation of this compound, saving time and resources. rsc.org

Virtual Screening and De Novo Design: Computational parameters derived from methods like Density Functional Theory (DFT), combined with ML, can be used to predict the reactivity and properties of molecules before they are even synthesized. acs.org This allows for the virtual screening of large libraries of potential catalysts or derivatives of this compound to identify promising candidates for specific applications. rsc.orgpatonlab.com A significant challenge remains the creation of comprehensive and unbiased datasets that include negative results, as literature databases are heavily biased towards successful reactions. acs.org

Table 3: Application of Predictive Modeling to this compound Research

Modeling ApproachInput DataPotential Prediction for this compoundEmerging Challenge
Reaction Prediction Models Large datasets of known chemical reactions. acs.orgMajor product(s) given a set of reactants and conditions.Handling stereochemistry and regiochemistry accurately; overcoming data bias. arxiv.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Molecular descriptors (steric/electronic) and experimental outcomes. rsc.orgEnantioselectivity of a catalytic reaction; yield of a transformation.Developing accurate molecular descriptors for complex transition states.
Closed-Loop Optimization Real-time experimental data from automated platforms. rsc.orgOptimal catalyst, ligand, and solvent for a desired transformation.High cost and complexity of integrating AI with automated synthesis hardware. rsc.org
DFT and Mechanistic Studies Quantum chemical calculations of reaction pathways.Lowest energy transition state; mechanistic rationale for observed selectivity.High computational cost for large molecules and complex reaction networks. neurips.cc

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